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Compound of Interest

Compound Name: Demeton-S-methyl

Cat. No.: B133067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and

chemical reactions involved in the production of Demeton-S-methyl, an organothiophosphate

insecticide and acaricide. The document details the primary and alternative manufacturing

routes, including the synthesis of key precursors, and presents available quantitative data and

experimental protocols.

Introduction
Demeton-S-methyl, with the chemical name S-[2-(ethylthio)ethyl] O,O-dimethyl

phosphorothioate, is a systemic and contact insecticide and acaricide.[1][2] It functions as a

cholinesterase inhibitor, leading to the accumulation of acetylcholine and subsequent disruption

of neurotransmission in insects.[2] Historically, it was used in a mixture with its O-isomer, but

the S-isomer was found to be more toxic to insects and subsequently used in a purified form.[2]

This guide focuses on the chemical synthesis of the more potent S-isomer.

Primary Synthesis Pathway
The most common commercial production route for Demeton-S-methyl involves a two-stage

process: the synthesis of the key intermediate 2-(ethylthio)ethanol, followed by its esterification

with O,O-dimethyl phosphorochloridothioate.[1]

Stage 1: Synthesis of 2-(ethylthio)ethanol
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This intermediate is crucial for the primary synthesis pathway of Demeton-S-methyl. There are

two main methods for its preparation.

Chemical Reaction:

C₂H₅SH + C₂H₄O → C₂H₅SCH₂CH₂OH

Experimental Protocol:

A detailed experimental protocol for this reaction is described in U.S. Patent 3,213,144. The

reaction is exothermic and is carried out in the presence of an ammonium hydroxide promoter

to increase the reaction rate.[3]

Ethyl mercaptan and ethylene oxide are reacted in the presence of ammonium hydroxide.

The promoter is typically present in the range of 2 to 10 weight percent each of water and

ammonia, based on the weight of the ethyl mercaptan.[3]

The reaction is maintained at temperatures in the range of 150 to 200°F (approximately 65 to

93°C).[3]

The pressure is kept within the range of 45 to 65 p.s.i.g.[3]

The resulting 2-(ethylthio)ethanol is recovered from the reaction mixture.[3]

Chemical Reaction:

C₂H₅SH + ClCH₂CH₂OH → C₂H₅SCH₂CH₂OH + HCl

Experimental Protocol:

Specific experimental details for this method are less commonly available in recent literature

but it is a known synthetic route.[4] The reaction involves the nucleophilic substitution of the

chloride in 2-chloroethanol by the thiolate anion of ethanethiol. A base is typically required to

deprotonate the thiol and to neutralize the HCl byproduct.
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Stage 2: Synthesis of O,O-dimethyl
phosphorochloridothioate
This is the second key precursor required for the primary synthesis of Demeton-S-methyl. Its
synthesis is a multi-step process.

Experimental Protocol:

A process for the preparation of O,O-dimethyl phosphorochloridothioate is detailed in U.S.

Patent 10,669,295 B2.[5]

Step 1: Formation of Thiophosphoryl Chloride (PSCl₃): Sulfur is reacted with phosphorus

trichloride (PCl₃) to form PSCl₃.

Step 2: Formation of O-methyl phosphorodichloridothioate: The PSCl₃ is then reacted with

methanol.

Step 3: Formation of O,O-dimethyl phosphorochloridothioate: O-methyl

phosphorodichloridothioate is diluted with dichloromethane (CH₂Cl₂), and the temperature is

adjusted to -5 to 5°C. "Methyl lye" (prepared from methanol and sodium hydroxide) is added

over 2-3 hours while maintaining the temperature. The reaction mixture is stirred for an

additional hour. The phases are then separated, and the product is isolated as a solution in

CH₂Cl₂.[5]

Stage 3: Final Esterification to Demeton-S-methyl
This final step involves the reaction of the two precursors synthesized in the previous stages.

Chemical Reaction:

(CH₃O)₂P(S)Cl + C₂H₅SCH₂CH₂OH → (CH₃O)₂P(S)OCH₂CH₂SC₂H₅ + HCl

Experimental Protocol:

The commercial production involves the esterification of 2-(ethylthio)ethanol with O,O-dimethyl

phosphorochloridothioate.[1]
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The reaction is typically carried out in an organic solvent such as toluene or

dichloromethane.[6]

The reaction is conducted under controlled temperature and pH conditions to ensure high

yield and purity.[6] A base, such as triethylamine or pyridine, is often used to neutralize the

HCl byproduct, which drives the reaction to completion.

After the reaction is complete, the mixture is typically washed with water to remove the salt

byproduct and any unreacted starting materials.

The organic solvent is then removed under reduced pressure to yield the crude Demeton-S-
methyl.

Further purification can be achieved by distillation under high vacuum.

Alternative Synthesis Pathways
While the primary pathway is the most common, other routes for the synthesis of Demeton-S-
methyl have been described.

Alkylation of Dimethyl Dithiophosphoric Acid
This route involves the reaction of dimethyl dithiophosphoric acid with 2-(ethylmercapto)-ethyl

chloride.[2]

Chemical Reaction:

(CH₃O)₂P(S)SH + ClCH₂CH₂SC₂H₅ → (CH₃O)₂P(S)SCH₂CH₂SC₂H₅ + HCl

Experimental Protocol:

O,O-dimethyldithiophosphoric acid is prepared by reacting phosphorus pentasulfide with

methanol in a solvent like toluene.[7]

The O,O-dimethyldithiophosphoric acid is then reacted with 2-(ethylthio)ethyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the HCl formed.
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The product is isolated and purified using standard techniques such as extraction and

distillation.

Reaction of Thiodiglycol with Dimethyl Thiophosphate
Another described synthesis method is the reaction between thiodiglycol and dimethyl

thiophosphate.[2]

Chemical Reaction:

(HOCH₂CH₂)₂S + (CH₃O)₂P(S)OH → (CH₃O)₂P(S)OCH₂CH₂SCH₂CH₂OH + H₂O (and other

products)

This reaction is less common and appears to be more complex, potentially leading to a mixture

of products.

Quantitative Data
The following table summarizes the available quantitative data for the synthesis of Demeton-S-
methyl and its precursors.
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Synthesis
Step

Reactants Product Yield Purity Reference

Precursor

Synthesis

Synthesis of

2-

(ethylthio)eth

anol

Ethylene

oxide,

Ethanethiol

2-

(ethylthio)eth

anol

91.2% -
U.S. Patent

3,213,144

Synthesis of

O,O-dimethyl

phosphorochl

oridothioate

O-methyl

phosphorodic

hloridothioate

, Methanol,

Sodium

hydroxide

O,O-dimethyl

phosphorochl

oridothioate

85-88% 94-95%

U.S. Patent

10,669,295

B2

Synthesis of

O,O-

dimethyldithio

phosphoric

acid

Phosphorus

pentasulfide,

Methanol

O,O-

dimethyldithio

phosphoric

acid

91-93% -
U.S. Patent

4,049,755

Final Product

Synthesis

Esterification

for Demeton-

S-methyl

2-

(ethylthio)eth

anol, O,O-

dimethyl

phosphorochl

oridothioate

Demeton-S-

methyl
- - -

Note: Specific yield and purity data for the final esterification step to produce Demeton-S-
methyl are not readily available in the reviewed literature.

Visualizations
The following diagrams illustrate the synthesis pathways described in this guide.
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Caption: Primary synthesis pathway of Demeton-S-methyl.

Precursor Synthesis

Final SynthesisP2S5
O,O-dimethyl

dithiophosphoric acid

Methanol

Demeton-S-methyl

Alkylation

2-(ethylthio)ethyl chloride
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Caption: Alternative synthesis pathway via alkylation.

Chemical Reactions and Safety Considerations
The synthesis of Demeton-S-methyl involves organophosphate chemistry, which requires

careful handling due to the toxicity of the reactants, intermediates, and the final product.

Organophosphates: These compounds are susceptible to forming highly toxic and flammable

phosphine gas in the presence of strong reducing agents. Partial oxidation can release toxic

phosphorus oxides.

Thiols (Mercaptans): Ethanethiol has a strong, unpleasant odor and is flammable.

Ethylene Oxide: This is a highly flammable and toxic gas.

Phosphorus Halides: PCl₃ and its derivatives are corrosive and react violently with water.

All synthetic steps should be carried out in a well-ventilated fume hood with appropriate

personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion
The synthesis of Demeton-S-methyl is a multi-step process with a primary commercial route

involving the esterification of 2-(ethylthio)ethanol with O,O-dimethyl phosphorochloridothioate.

While the general principles of these reactions are well-established, detailed experimental

protocols with specific quantitative data for the final synthesis step are not widely published in

open literature, likely due to the industrial nature of the production. The information provided in

this guide, compiled from patents and scientific databases, offers a thorough overview for

research and development purposes. Researchers should exercise extreme caution when

attempting to replicate these syntheses due to the hazardous nature of the chemicals involved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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